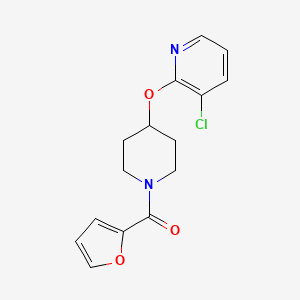

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C15H15ClN2O3 and its molecular weight is 306.75. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of this compound is the PCSK9 protein . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, plays a significant role in cholesterol homeostasis and lipid metabolism. It is involved in the degradation of low-density lipoprotein receptors (LDLRs), thereby controlling the amount of cholesterol in the body .

Mode of Action

The compound is a prodrug , which means it is metabolically converted into its active form inside the body . It is converted by liver carboxyesterase (CES1) to its active drug . The active drug selectively inhibits PCSK9 protein synthesis . This inhibition leads to an increase in LDLRs, which can take up more low-density lipoprotein (LDL) from the bloodstream and thus lower cholesterol levels .

Biochemical Pathways

The compound affects the cholesterol homeostasis pathway by inhibiting PCSK9 protein synthesis .

Pharmacokinetics

It is converted to its active form by CES1 in the liver . The active drug has been found in mice at 33.9 μg/mL 0.5 hr post 300 mg/kg p.o. and in monkeys at 9.0 μg/mL 0.5 hr post 30 mg/kg p.o . These properties suggest that the compound has good bioavailability.

Result of Action

The result of the compound’s action is a reduction in cholesterol levels in the body . This leads to a decrease in the overall level of cholesterol in the body .

生物活性

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone, also known as PF-06815345, is a compound of significant interest in medicinal chemistry. Its unique structural features suggest potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic areas. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15ClN2O3, with a molecular weight of approximately 306.75 g/mol. The compound features a piperidine ring connected to a furan moiety and a chloropyridine group, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H15ClN2O3 |

| Molecular Weight | 306.75 g/mol |

| CAS Number | 1448136-92-2 |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Potential mechanisms include:

- Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity and influencing neuronal signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of certain neurotransmitters.

- Signaling Pathway Modulation : The compound might affect intracellular signaling pathways, leading to altered cellular responses.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits promising activity in various biological assays:

Neuroprotective Effects

Studies have shown that this compound has neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration.

Antidepressant Activity

Preclinical studies suggest that the compound may exhibit antidepressant-like effects in animal models. Its ability to enhance serotonin levels through inhibition of monoamine oxidase (MAO) has been proposed as a mechanism for its mood-enhancing properties.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- In Vitro Studies : Cell culture experiments demonstrated that the compound protects neurons from apoptosis induced by neurotoxic agents. This was evidenced by reduced markers of cell death and increased cell viability.

- In Vivo Studies : Animal models treated with the compound showed improved cognitive function in memory tests compared to controls. The results indicate potential benefits in enhancing learning and memory processes.

- Mechanistic Studies : Research published in pharmacology journals has detailed the interaction of the compound with specific receptors, providing insight into its mechanism of action at the molecular level.

属性

IUPAC Name |

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3/c16-12-3-1-7-17-14(12)21-11-5-8-18(9-6-11)15(19)13-4-2-10-20-13/h1-4,7,10-11H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKKDQRNZSCRBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。